

Molecular weight and formula of Methyl 3-(4-bromomethyl)cinnamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-(4-bromomethyl)cinnamate
Cat. No.:	B123132

[Get Quote](#)

An In-depth Technical Guide to Methyl 3-(4-bromomethyl)cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-bromomethyl)cinnamate is an organic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.^[1] Its structure, featuring a reactive bromomethyl group on the phenyl ring of a methyl cinnamate backbone, makes it a versatile building block for the synthesis of more complex molecules.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug development, including its relationship with relevant biological signaling pathways.

Chemical and Physical Properties

Methyl 3-(4-bromomethyl)cinnamate is a solid at room temperature with a molecular formula of $C_{11}H_{11}BrO_2$ and a molecular weight of 255.11 g/mol .^{[1][3]} A summary of its key quantitative data is presented in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₁ H ₁₁ BrO ₂
Molecular Weight	255.11 g/mol
CAS Number	88738-86-7
Appearance	White to light yellow powder/crystal
Melting Point	58-63 °C
Boiling Point	163 °C at 0.1 mmHg
Maximum Absorption	286 nm
Solubility	Soluble in Methanol

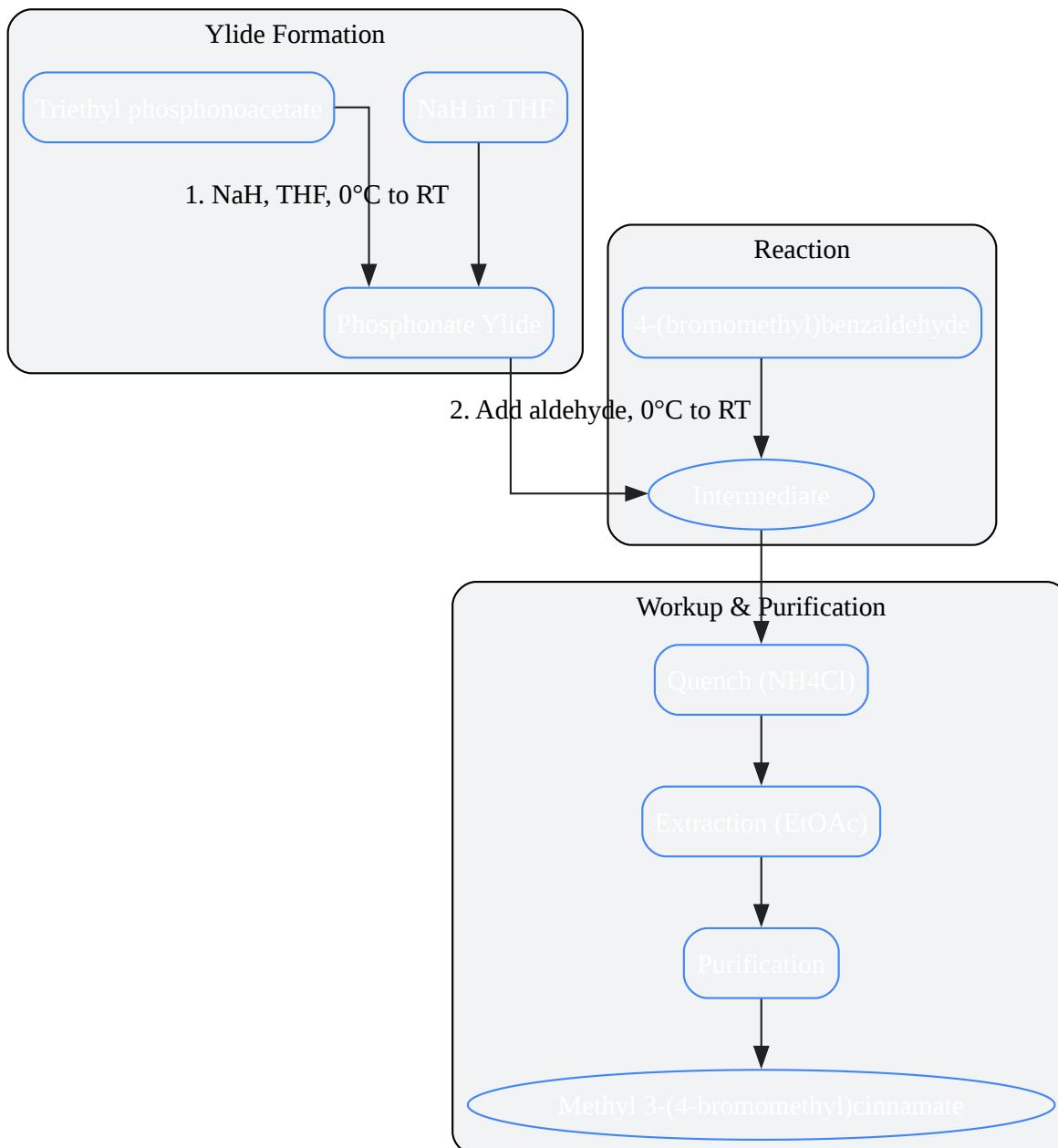
Synthesis of Methyl 3-(4-bromomethyl)cinnamate

The synthesis of **Methyl 3-(4-bromomethyl)cinnamate** can be achieved through various methods, including the bromination of methyl cinnamate or condensation reactions.^[1] A common and effective method for preparing (E)-alkenes like **Methyl 3-(4-bromomethyl)cinnamate** is the Horner-Wadsworth-Emmons (HWE) reaction.^{[2][4]} This reaction involves the use of a stabilized phosphonate ylide, which typically yields the E-isomer with high selectivity.^{[2][3]}

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of **Methyl 3-(4-bromomethyl)cinnamate** starting from 4-(bromomethyl)benzaldehyde and a phosphonate reagent.

Materials:


- 4-(bromomethyl)benzaldehyde
- Triethyl phosphonoacetate
- Sodium hydride (NaH) or other suitable base (e.g., NaOMe, KOtBu)

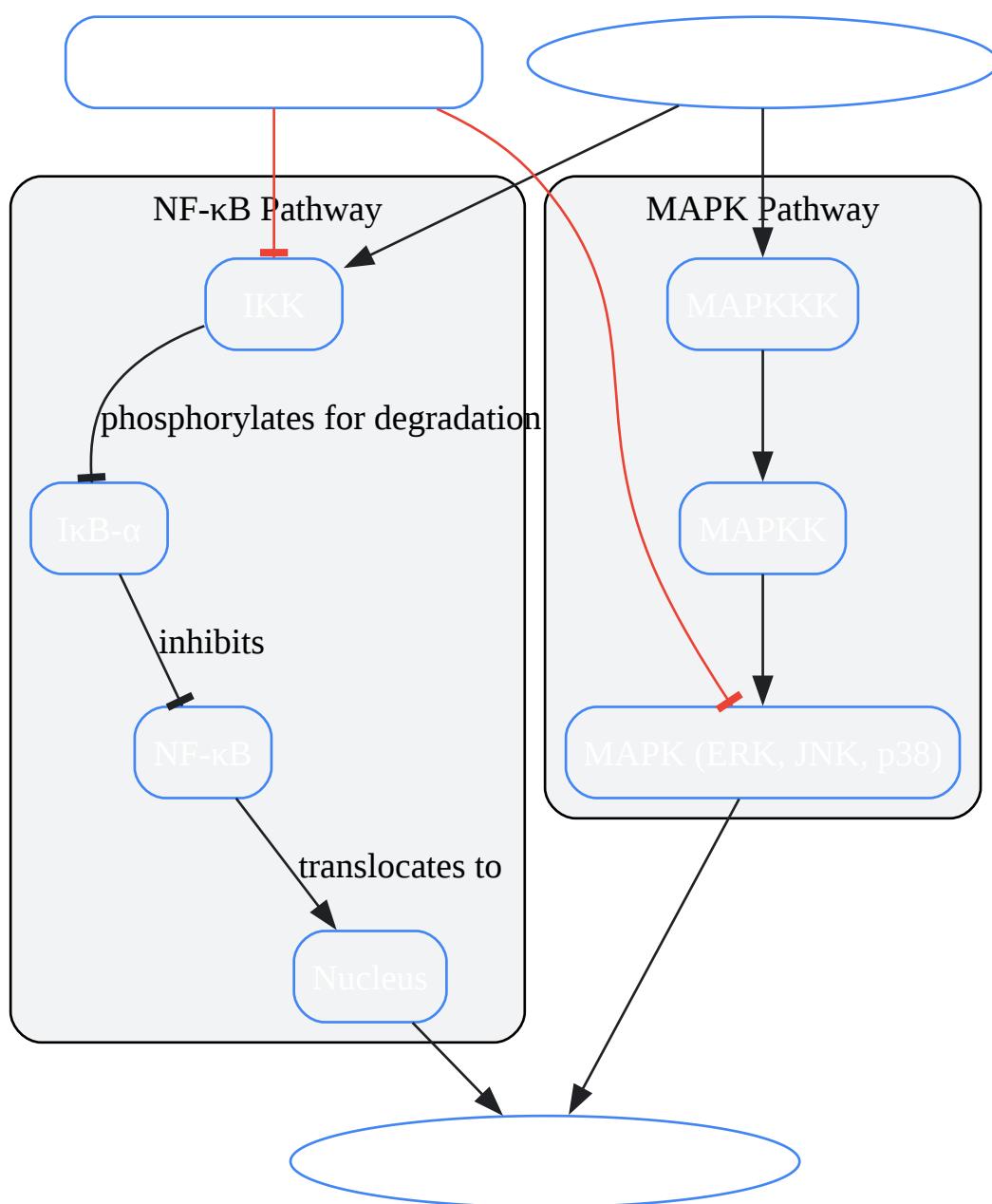
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography elution

Procedure:

- Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the mixture to 0 °C in an ice bath. To this suspension, add triethyl phosphonoacetate (1.0 equivalent) dropwise via a syringe. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This process forms the phosphonate ylide.
- Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve 4-(bromomethyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash sequentially with water and brine solution.

- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure **Methyl 3-(4-bromomethyl)cinnamate**.

[Click to download full resolution via product page](#)**Horner-Wadsworth-Emmons Synthesis Workflow.**


Applications in Drug Development and Potential Biological Activity

Methyl 3-(4-bromomethyl)cinnamate is a key intermediate in the synthesis of various pharmaceutical compounds.^[5] Notably, it is utilized in the production of Ozagrel, a thromboxane A2 synthase inhibitor used for treating acute ischemic stroke.^[6] The reactive bromomethyl group allows for nucleophilic substitution, enabling the attachment of various pharmacophores to the cinnamate scaffold.^[1]

While specific signaling pathways directly modulated by **Methyl 3-(4-bromomethyl)cinnamate** are not extensively documented, the broader class of cinnamic acid derivatives is known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.^{[1][7]} These activities are often attributed to the modulation of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.^{[7][8]}

Potential Signaling Pathway Interactions

Cinnamic acid derivatives have been shown to interfere with the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and cell survival proteins.^[9] They can also modulate the activity of MAPKs (such as ERK, JNK, and p38), which are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and cancer.^{[7][8]} The potential inhibitory effects of cinnamic acid derivatives on these pathways are illustrated below.

[Click to download full resolution via product page](#)

Potential Inhibition of Inflammatory Pathways.

Disclaimer: The signaling pathway diagram represents the general mechanism of action for the broader class of cinnamic acid derivatives. Specific studies on the direct interaction of **Methyl 3-(4-bromomethyl)cinnamate** with these pathways are limited.

Conclusion

Methyl 3-(4-bromomethyl)cinnamate is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. Its well-defined chemical properties and versatile reactivity make it an important tool for medicinal chemists. Further research into the specific biological targets and mechanisms of action of its derivatives will likely uncover new opportunities for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Inhibition of c-kit receptor tyrosine kinase activity by STI 571, a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 8. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3 β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alterations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- To cite this document: BenchChem. [Molecular weight and formula of Methyl 3-(4-bromomethyl)cinnamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123132#molecular-weight-and-formula-of-methyl-3-4-bromomethyl-cinnamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com